8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Purine derivatives are a class of organic compounds that have been extensively studied due to their wide range of pharmacological activities, including antiviral, antitumor, anti-inflammatory, anti-HBV, antimalarial, and antiangiogenic activities . The compound you mentioned seems to be a purine derivative with additional functional groups.
Synthesis Analysis
The synthesis of purine derivatives can involve various methods, including reactions involving isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, by thermal cyclization of acylated thiosemicarbazides, or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of purine derivatives can be analyzed using techniques such as single crystal X-ray diffraction, DFT and HF modeling . These techniques can provide information about the geometric parameters of the molecule, the dihedral angles of the rings in the molecule, and the intermolecular interactions within the molecule .Chemical Reactions Analysis
The chemical reactions of purine derivatives can be complex and depend on the specific functional groups present in the molecule. For example, substituted imidazoles can induce weaker inhibitory effects when compared with the indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can be determined using techniques such as FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods . These techniques can provide information about the compound’s molecular formula, molecular weight, and other properties .Scientific Research Applications
Biological Activity Enhancement through Derivatives
The synthesis and modification of compounds similar to 8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored to enhance biological activities. For example, modifications on curcumin, a compound with various biological properties, demonstrate the potential to improve medicinal and biological properties through derivative synthesis. Researchers have focused on modifying specific groups within molecules to create new analogs with higher potency in biological activity (Omidi & Kakanejadifard, 2020).
Analytical Methods in Drug Analysis
Analytical techniques, including high-performance thin-layer chromatography (HPTLC), have been developed for the determination of structurally complex compounds like linagliptin, which shares some similarity in complexity with the queried compound. These methods are crucial for assessing the presence and quantity of such compounds in pharmaceutical formulations, ensuring quality control and efficacy (Rode & Tajne, 2021).
Scaffold Utilization in Medicinal Chemistry
Hydantoin derivatives are explored for their significant group of biological and pharmacological activities, showcasing the importance of scaffolds similar to this compound in drug discovery. Such scaffolds are valuable in the chemical or enzymatic synthesis of non-natural amino acids with potential therapeutic applications (Shaikh et al., 2023).
Unnatural Base Pairs in Synthetic Biology
The development of unnatural base pairs, including those involving imidazo and purine structures, highlights the potential of these compounds in expanding the genetic alphabet for synthetic biology applications. This research indicates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns in creating novel base pairs for synthetic biology (Saito-Tarashima & Minakawa, 2018).
Mechanism of Action
Future Directions
Research on purine derivatives is ongoing, with many studies focusing on their potential use as bioactive compounds. Future research may focus on designing new purine derivatives with improved pharmacological activities, understanding their mechanisms of action, and developing safer and more effective methods for their synthesis .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-7-5-6-8-12(11)25-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURLOHZJHWIDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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